molecular formula C9H8F2O3 B8336085 Methyl 2-(difluoromethyl)-4-hydroxybenzoate

Methyl 2-(difluoromethyl)-4-hydroxybenzoate

Cat. No. B8336085
M. Wt: 202.15 g/mol
InChI Key: QNPWMSAPNAHQSF-UHFFFAOYSA-N
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Patent
US08389511B2

Procedure details

To methyl 2-(difluoromethyl)-4-(methoxymethoxy)benzoate (720 mg) were added 2N hydrochloric acid (6 ml) and ethanol (6 ml), and the mixture was stirred at 80° C. for 3 hours. The mixture was cooled to room temperature, and water was added thereto, and extracted with ethyl acetate. To the extract was added a saturated aqueous sodium chloride solution, and the mixture was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (500 mg).
Name
methyl 2-(difluoromethyl)-4-(methoxymethoxy)benzoate
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:17])[C:3]1[CH:12]=[C:11]([O:13]COC)[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6].Cl.C(O)C>O>[F:1][CH:2]([F:17])[C:3]1[CH:12]=[C:11]([OH:13])[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
methyl 2-(difluoromethyl)-4-(methoxymethoxy)benzoate
Quantity
720 mg
Type
reactant
Smiles
FC(C1=C(C(=O)OC)C=CC(=C1)OCOC)F
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
To the extract was added a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=C(C(=O)OC)C=CC(=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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